2-(4-Bromophenyl)-2-cyclopentylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a cyclopentyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-cyclopentylethan-1-ol typically involves the bromination of a phenyl ring followed by the introduction of a cyclopentyl group and an ethan-1-ol moiety. One common method involves the reaction of 4-bromobenzyl bromide with cyclopentylmagnesium bromide in the presence of a suitable catalyst, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-(4-bromophenyl)-2-cyclopentylethanal or 2-(4-bromophenyl)-2-cyclopentylethanone.
Reduction: Formation of 2-phenyl-2-cyclopentylethan-1-ol.
Substitution: Formation of 2-(4-aminophenyl)-2-cyclopentylethan-1-ol or 2-(4-hydroxyphenyl)-2-cyclopentylethan-1-ol.
Scientific Research Applications
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-cyclopentylethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl ring allow for interactions with various enzymes and receptors, potentially modulating their activity. The cyclopentyl group and ethan-1-ol moiety contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Contains a bromine atom on a phenyl ring with an acetic acid moiety.
4-Bromophenylacetate: An ester derivative of 4-bromophenylacetic acid.
4-Bromophenol: A simpler compound with a bromine atom on a phenyl ring and a hydroxyl group.
Uniqueness
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol is unique due to the presence of the cyclopentyl group and ethan-1-ol moiety, which confer distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C13H17BrO |
---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-cyclopentylethanol |
InChI |
InChI=1S/C13H17BrO/c14-12-7-5-11(6-8-12)13(9-15)10-3-1-2-4-10/h5-8,10,13,15H,1-4,9H2 |
InChI Key |
MWLGRHQCYAIBCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CO)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.